Ioglunide

Overview

Description

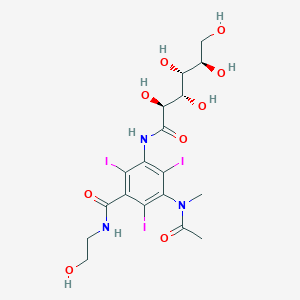

Ioglunide is a nonionic contrast medium primarily used in myelography and cisternography. Developed by Guerbet Laboratories, it has gained attention due to its reduced neurotoxicity compared to previous ionic iodinated compounds. The compound’s chemical structure includes a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring, which contributes to its lower neurotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ioglunide is synthesized through a series of chemical reactions involving the substitution of a hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring. The process requires precise control of reaction conditions to ensure the stability of the compound. The sugar substituent in the compound is cleaved off on heating, necessitating the compound to be dispensed as a lyophilized powder .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to maintain the compound’s stability and efficacy. The lyophilized form is preferred for its better clinical tolerance and reduced neurotoxicity .

Chemical Reactions Analysis

Types of Reactions: Ioglunide undergoes various chemical reactions, including substitution reactions due to the presence of the triiodobenzene ring. The compound’s stability is a key factor in its reactions, and it is designed to minimize adverse reactions in clinical settings .

Common Reagents and Conditions: The synthesis of this compound involves reagents that facilitate the substitution of the hydrophilic N-hydroxy-ethyl-carbamyl radical. The reaction conditions are carefully controlled to prevent the cleavage of the sugar substituent .

Major Products Formed: The primary product of the synthesis is this compound itself, which is then lyophilized to ensure stability and efficacy in clinical applications .

Scientific Research Applications

Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .

In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .

Mechanism of Action

Ioglunide exerts its effects by providing contrast in imaging procedures, allowing for clear visualization of perimedullary and pericerebral spaces. The compound’s hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring reduces its neurotoxicity, making it safer for use in sensitive areas of the body. The molecular targets and pathways involved in its action are primarily related to its ability to enhance imaging without causing significant adverse effects .

Comparison with Similar Compounds

- Metrizamide

- Iopamidol

- Iohexol

Comparison: Ioglunide stands out among similar compounds due to its reduced neurotoxicity and better clinical tolerance. While metrizamide and iopamidol are also used as contrast media, this compound’s unique chemical structure with the hydrophilic N-hydroxy-ethyl-carbamyl radical provides a significant advantage in terms of safety and efficacy .

Biological Activity

Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.

This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.

Electroencephalogram (EEG) Studies

A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .

Adverse Reactions

In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .

Compatibility and Efficacy

Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .

Table 1: Summary of Biological Activity Studies on this compound

This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.

Properties

IUPAC Name |

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPLCHSCOJEIZ-GMYJMXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024027 | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56562-79-9 | |

| Record name | Ioglunide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOGLUNIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.